Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound known for its complex structure and potential applications across various scientific fields. The compound belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which are noted for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. The process generally starts with the preparation of intermediate compounds through condensation reactions, cyclization, and subsequent modifications. A common synthetic route might involve the following steps:
Condensation: Starting with an appropriately substituted aniline and an ethyl acetoacetate derivative under acidic conditions.
Cyclization: Using a suitable cyclizing agent such as phosphorus oxychloride to form the pyrido[2,3-d]pyrimidine core.
Thiol Substitution: Introducing the butylthio group via nucleophilic substitution.
Functional Group Addition: Attaching the methoxyphenyl and methyl groups through electrophilic aromatic substitution or similar methods.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized for yield and purity, often utilizing automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, converting the thioether to a sulfoxide or sulfone.
Reduction: It may undergo reduction at the carbonyl group, forming alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogenating agents (chlorine, bromine) for electrophilic substitutions, and strong bases like sodium hydride for nucleophilic substitutions.
Major Products:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Alcohol derivatives.
Substitution products: Halogenated derivatives or other substituted compounds, depending on the reagents used.
Scientific Research Applications
Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate finds applications in multiple scientific research areas:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Explored for its potential as a bioactive compound in drug discovery.
Medicine: Investigated for therapeutic properties such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as a chemical reagent.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary depending on the application but often involves:
Enzyme Inhibition: Binding to enzyme active sites, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Ethyl 2-amino-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Ethyl 2-(ethylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Ethyl 2-(methylthio)-5-(4-hydroxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Properties
IUPAC Name |
ethyl 2-butylsulfanyl-5-(4-methoxyphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-5-7-12-30-22-24-19-18(20(26)25-22)17(14-8-10-15(28-4)11-9-14)16(13(3)23-19)21(27)29-6-2/h8-11,17H,5-7,12H2,1-4H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJVLRBNFRGUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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